5alpha-Androstane-3alpha,7alpha,17beta-triol 5alpha-Androstane-3alpha,7alpha,17beta-triol
Brand Name: Vulcanchem
CAS No.: 19316-58-6
VCID: VC21067097
InChI: InChI=1S/C19H32O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h11-17,20-22H,3-10H2,1-2H3/t11-,12-,13+,14+,15-,16+,17+,18+,19+/m1/s1
SMILES: CC12CCC3C(C1CCC2O)C(CC4C3(CCC(C4)O)C)O
Molecular Formula: C19H32O3
Molecular Weight: 308.5 g/mol

5alpha-Androstane-3alpha,7alpha,17beta-triol

CAS No.: 19316-58-6

Cat. No.: VC21067097

Molecular Formula: C19H32O3

Molecular Weight: 308.5 g/mol

* For research use only. Not for human or veterinary use.

5alpha-Androstane-3alpha,7alpha,17beta-triol - 19316-58-6

Specification

CAS No. 19316-58-6
Molecular Formula C19H32O3
Molecular Weight 308.5 g/mol
IUPAC Name (3R,5R,7R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,17-triol
Standard InChI InChI=1S/C19H32O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h11-17,20-22H,3-10H2,1-2H3/t11-,12-,13+,14+,15-,16+,17+,18+,19+/m1/s1
Standard InChI Key UFGLFVVFQFFPSV-FCSTYLMUSA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O
SMILES CC12CCC3C(C1CCC2O)C(CC4C3(CCC(C4)O)C)O
Canonical SMILES CC12CCC3C(C1CCC2O)C(CC4C3(CCC(C4)O)C)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator